Edaravone trimer - 68195-63-1

Edaravone trimer

Catalog Number: EVT-1221502
CAS Number: 68195-63-1
Molecular Formula: C30H26N6O3
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Edaravone, a potent free radical scavenger, has been extensively studied for its therapeutic potential in various neurological and cardiovascular conditions. Initially approved in Japan for the treatment of acute ischemic stroke, its applications have expanded to include amyotrophic lateral sclerosis (ALS) and potentially other oxidative stress-related diseases. The compound's ability to mitigate oxidative damage and inflammation has made it a subject of interest in the medical community, prompting numerous studies to explore its efficacy and mechanism of action across different fields67.

Chemical Reactions Analysis

The primary chemical reaction associated with edaravone trimer is its formation from edaravone radicals. The reaction mechanism involves the combination of three edaravone radicals, leading to the formation of the trimer. [] Further research is needed to explore other potential chemical reactions involving edaravone trimer.

Mechanism of Action

Edaravone's primary mechanism involves scavenging free radicals, particularly hydroxyl radicals and peroxynitrite, which are known to contribute to the pathogenesis of several diseases by damaging cellular components such as lipids, proteins, and DNA. By donating an electron to these reactive oxygen species, edaravone neutralizes them, thereby preventing the oxidative stress that can lead to cell death and tissue damage. This antioxidant effect has been shown to confer neuroprotective benefits by inhibiting apoptosis, reducing inflammation, and preserving cellular function in various models of disease37. Additionally, edaravone has been observed to enhance endothelial barrier function, which may contribute to its protective effects in vascular disorders5.

Applications in Various Fields

Neurological Diseases

In ALS, a phase III clinical trial initially suggested no significant effects, but a subsequent double-blind trial demonstrated therapeutic benefits in patients diagnosed with definite ALS. Studies in rodent models of familial ALS have shown that edaravone can attenuate motor symptoms and motor neuron degeneration1. Moreover, edaravone has been found to slow motor decline and decrease SOD1 deposition in ALS mice when treatment was initiated at symptom onset8.

For acute ischemic stroke, edaravone has been used clinically in Japan since 2001. It has been shown to reduce the release of high-mobility group box-1 (HMGB1), a mediator of ischemic brain damage, and to decrease the total infarct area in a rat model of cerebral infarction3. The drug's radioprotective effects have also been observed in X-ray-induced apoptosis in MOLT-4 cells, where it suppressed apoptosis by inhibiting p539.

Retinal Diseases

Edaravone has demonstrated neuroprotective effects against retinal damage both in vitro and in vivo. It significantly decreased radical generation and reduced cell death induced by oxidative stress in a rat retinal ganglion cell line. In vivo, it protected against NMDA-induced retinal cell death and decreased expressions of oxidative stress markers in the retina2. Systemic administration of edaravone also protected against light-induced photoreceptor degeneration in mice, suggesting its potential in treating retinal diseases associated with oxidative stress4.

Cardiovascular Diseases

The antioxidant properties of edaravone have been explored in the context of cardiovascular diseases. It has shown protective effects on ischemic insults and inflammation in the heart and vessels. Clinical studies have indicated that edaravone may have preventive effects on myocardial injury following ischemia and reperfusion, and it could be a therapeutic intervention for endothelial dysfunction in atherosclerosis, heart failure, diabetes, or hypertension6.

Chemotherapy-Induced Neurotoxicity

Edaravone has been studied for its neuroprotective effect against cisplatin-induced behavioral and biochemical anomalies in rats. It inhibited cognitive deficits, motor incoordination, oxido-nitrosative stress, neuroinflammation, and NF-κB activation in the hippocampus. Furthermore, edaravone up-regulated the gene expression level of Nrf2/HO-1, suggesting its role in preventing chemotherapy-induced neurobehavioral deficits10.

Edaravone

Compound Description: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger that has been used to treat acute ischemic stroke and amyotrophic lateral sclerosis (ALS). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its therapeutic effects by donating an electron to free radicals, thereby neutralizing them and preventing oxidative damage. [, ] It is commonly administered intravenously, but oral formulations have also been developed. [, , , ]

Relevance: Edaravone is the monomeric precursor to Edaravone trimer. [] In aqueous solutions, edaravone anions can undergo oxidation to form edaravone radicals. [] These radicals can then react with each other, ultimately leading to the formation of edaravone trimer. []

Edaravone Anion

Compound Description: The edaravone anion is the deprotonated form of edaravone. [] It readily donates an electron to free radicals, making it a highly reactive species. []

Relevance: Edaravone anion is the direct precursor to the edaravone radical, which is involved in the formation of Edaravone trimer. [] The concentration of the edaravone anion in solution influences the rate of edaravone trimer formation. []

Edaravone Radical

Compound Description: The edaravone radical is formed when edaravone anion donates an electron to a free radical, such as oxygen. [] This radical is highly reactive and can undergo various reactions, including dimerization and trimerization. []

Relevance: The edaravone radical is a crucial intermediate in the formation of Edaravone trimer. []

Edaravone Dimer

Compound Description: Edaravone dimer is a product of the dimerization of two edaravone radicals. [] It serves as an intermediate in the formation of Edaravone trimer.

Relevance: Edaravone dimer is formed through the reaction of edaravone radicals, highlighting its close structural relationship to Edaravone trimer. []

Sodium Bisulfite Adduct of Edaravone

Compound Description: Sodium bisulfite can react with edaravone to form a bisulfite adduct. [] This adduct is more stable than edaravone and less likely to form edaravone radicals. []

Relevance: The formation of the sodium bisulfite adduct of edaravone can stabilize edaravone solutions and partially inhibit the formation of Edaravone trimer. [] This suggests that the adduct prevents the formation of edaravone radicals, which are necessary for trimer formation.

Hydrogen Peroxide

Compound Description: Hydrogen peroxide is a reactive oxygen species (ROS) that can cause oxidative damage. []

Relevance: The formation of hydrogen peroxide in edaravone solutions is indicative of the oxidative degradation of edaravone. [] This oxidative process is also responsible for the formation of edaravone radicals, which can lead to the production of Edaravone trimer. []

Properties

CAS Number

68195-63-1

Product Name

Edaravone trimer

IUPAC Name

5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one

Molecular Formula

C30H26N6O3

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3

InChI Key

NJMSAXXLZUMLAT-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6

Synonyms

5,​5',​5''-​trimethyl-​2,​2',​2''-​triphenyl-[4,​4':4',​4''-​Ter-​4H-​pyrazole]​-​3,​3',​3''(2H,​2'H,​2''H)​-​trione; 4,4-bis(3-methyl-5-oxo-1-phenyl(2-pyrazolin-4-yl))-3-methyl-1-phenyl-2-pyrazol in-5-one; 2-Phenyl-5-methyl-4,4-bis(2-phenyl-3-oxo-5-methyl-3,4-dihydro-2H-pyrazole-4-yl)-3,4-dihydro-2H-pyrazole-3-one

Canonical SMILES

CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.